Benzoic acid, 2-(dimethylphenylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethyl(phenyl)silyl)benzoic acid is an organosilicon compound with the molecular formula C15H16O2Si. It is characterized by the presence of a dimethyl(phenyl)silyl group attached to the benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl(phenyl)silyl)benzoic acid typically involves the reaction of dimethylphenylsilane with a suitable benzoic acid derivative under specific conditions. One common method is the hydrosilylation reaction, where the silane compound reacts with an unsaturated benzoic acid derivative in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-(Dimethyl(phenyl)silyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl(phenyl)silyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Dimethyl(phenyl)silyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Dimethyl(phenyl)silyl)benzoic acid involves its interaction with specific molecular targets. The silyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylbenzoic acid: Similar structure but with three methyl groups instead of a phenyl group.
Phenylsilylbenzoic acid: Lacks the dimethyl groups, having only a phenyl group attached to the silicon atom.
Uniqueness
2-(Dimethyl(phenyl)silyl)benzoic acid is unique due to the presence of both dimethyl and phenyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
107116-08-5 |
---|---|
Molecular Formula |
C15H16O2Si |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
2-[dimethyl(phenyl)silyl]benzoic acid |
InChI |
InChI=1S/C15H16O2Si/c1-18(2,12-8-4-3-5-9-12)14-11-7-6-10-13(14)15(16)17/h3-11H,1-2H3,(H,16,17) |
InChI Key |
IBJDNRQOSYVMFX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.